Aqueous UiO-66 MOF Synthesis: Dimethyl 2-Hydroxyterephthalate Enables Higher Crystallinity than Unsubstituted Terephthalic Acid
In a water-based synthesis of UiO-66, the use of dimethyl 2-hydroxyterephthalate (or its hydrolyzed form) yields the desired face-centered cubic (fcu) topology with high crystallinity, whereas unsubstituted terephthalic acid (H₂BDC) under identical aqueous conditions gives only low-crystallinity products or an alternate hexagonal close-packed (hcp) phase [1]. Powder X-ray diffraction (PXRD) analysis confirms that H₂BDC-derived products exhibit patterns consistent with hcp UiO-66, while the hydroxylated linker produces the target fcu phase [1].
| Evidence Dimension | MOF crystallinity and phase purity |
|---|---|
| Target Compound Data | fcu topology, high crystallinity (qualitative assessment by PXRD) |
| Comparator Or Baseline | Terephthalic acid (H₂BDC): low crystallinity, hcp-like phase |
| Quantified Difference | Qualitative: fcu vs. hcp phase; crystallinity judged high vs. low based on PXRD peak sharpness |
| Conditions | Water-based synthesis, 90 °C, 2 h, ZrOCl₂·8H₂O metal source, HCl and acetic acid modulators |
Why This Matters
The ability to produce phase-pure, highly crystalline UiO-66 in water (a green solvent) is a key selection criterion for scalable, sustainable MOF manufacturing.
- [1] M. Moroni et al. (2025). A water-based synthetic route to the metal–organic framework UiO-66 starting from PET-derived terephthalate esters. RSC Sustainability, 4, 466–476. View Source
